1,1'-Methylenebis[4-azidobenzene]
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Overview
Description
1,1’-Methylenebis[4-azidobenzene] is an organic compound with the molecular formula C13H10N6. It is characterized by the presence of two azido groups attached to a benzene ring, which are connected by a methylene bridge. This compound is known for its applications in various fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis[4-azidobenzene] can be synthesized through several methods. One common approach involves the reaction of 4-azidobenzyl chloride with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-azidobenzyl chloride and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-azidobenzyl chloride is dissolved in a suitable solvent, and formaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of 1,1’-Methylenebis[4-azidobenzene] follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[4-azidobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts are commonly used for the cycloaddition of azides with alkynes.
Major Products
Substitution: Products with different functional groups replacing the azido groups.
Reduction: Corresponding amines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1,1’-Methylenebis[4-azidobenzene] has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form stable triazole linkages.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Bioconjugation: Utilized in bioconjugation techniques for labeling and modifying biomolecules.
Medicinal Chemistry: Explored for its potential in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[4-azidobenzene] involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts and proceeds through a concerted mechanism, forming a five-membered ring structure. The triazole products are highly stable and can interact with various molecular targets, making them useful in bioconjugation and materials science .
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis[4-isocyanatobenzene]: Similar structure but with isocyanate groups instead of azido groups.
4,4’-Methylenebis(phenyl isocyanate): Another related compound with isocyanate groups.
1,1’-Methylenebis[4-nitrobenzene]: Contains nitro groups instead of azido groups.
Uniqueness
1,1’-Methylenebis[4-azidobenzene] is unique due to its azido groups, which provide versatility in chemical reactions, particularly in cycloaddition reactions. This makes it valuable in the synthesis of triazole-containing compounds, which have applications in various fields, including materials science and medicinal chemistry .
Properties
CAS No. |
2915-44-8 |
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Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1-azido-4-[(4-azidophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10N6/c14-18-16-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)17-19-15/h1-8H,9H2 |
InChI Key |
ARKQRZXCXIMZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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